Phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis-
Overview
Description
Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- is a complex organic compound characterized by the presence of multiple phenol groups and phosphine functionalities. This compound is notable for its unique structure, which includes four phenol groups connected through a central ethane-1,2-diyldiphosphinidyne linkage. It has applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- typically involves the reaction of phenol derivatives with phosphine reagents under controlled conditions. One common method includes the use of a phosphine chloride compound, which reacts with phenol in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The phosphine groups can be reduced to phosphine oxides.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- involves its interaction with molecular targets through its phenol and phosphine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons makes it a versatile agent in redox reactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediylidene)tetrakis-: Similar structure but with different linkage.
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol: Another related compound with a different central linkage.
Uniqueness
Phenol, 4,4’,4’‘,4’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- is unique due to its specific ethane-1,2-diyldiphosphinidyne linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
4-[2-bis(4-hydroxyphenyl)phosphanylethyl-(4-hydroxyphenyl)phosphanyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4P2/c27-19-1-9-23(10-2-19)31(24-11-3-20(28)4-12-24)17-18-32(25-13-5-21(29)6-14-25)26-15-7-22(30)8-16-26/h1-16,27-30H,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAOPVPKLYAFEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)P(CCP(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553796 | |
Record name | 4,4',4'',4'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetraphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110391-34-9 | |
Record name | 4,4',4'',4'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetraphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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